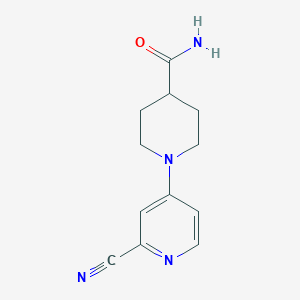![molecular formula C15H19NO4 B7555512 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B7555512.png)
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid, also known as CPPB, is a chemical compound that has gained attention for its potential therapeutic applications. CPPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders. In
Mécanisme D'action
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid acts as a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR5 is involved in the regulation of various physiological processes, including synaptic plasticity, neuronal excitability, and neurotransmitter release. By blocking the mGluR5, 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid can modulate these processes and produce therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has been shown to modulate the mGluR5 signaling pathway, which is involved in the regulation of various physiological processes, including synaptic plasticity, neuronal excitability, and neurotransmitter release. By blocking the mGluR5, 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid can reduce glutamate release and enhance GABAergic transmission, which can produce anxiolytic, antidepressant, and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has several advantages for lab experiments, including its high selectivity for the mGluR5, its well-characterized mechanism of action, and its availability as a research tool. However, 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid also has some limitations, including its relatively low potency and its poor solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid, including the development of more potent and selective mGluR5 antagonists, the investigation of the long-term effects of 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid on synaptic plasticity and neuronal function, and the exploration of its potential therapeutic applications in other neurological and psychiatric disorders. Furthermore, the combination of 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid with other drugs or therapies may enhance its therapeutic effects and reduce its potential side effects.
Méthodes De Synthèse
The synthesis of 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid involves the reaction of 4-benzyloxybenzaldehyde with 3-hydroxypropylamine, followed by the removal of the benzyl protecting group and the introduction of the pyrrolidine-1-carbonyl moiety. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and pain. Studies have shown that 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid can modulate the mGluR5 signaling pathway, which is involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to reduce cocaine self-administration and relapse in rats. Furthermore, 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has been shown to have analgesic effects in animal models of neuropathic pain.
Propriétés
IUPAC Name |
4-[2-(3-hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-10-2-4-13-3-1-9-16(13)14(18)11-5-7-12(8-6-11)15(19)20/h5-8,13,17H,1-4,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOKUTVUGORBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C(=O)O)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7555431.png)

![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)

![N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)
![3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7555467.png)
![N-[[1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]triazol-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B7555471.png)
![5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile](/img/structure/B7555472.png)


![3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide](/img/structure/B7555516.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555531.png)
![2-[2-[(4-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555541.png)